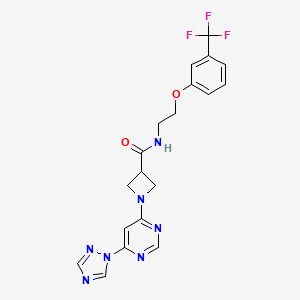

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H18F3N7O2 and its molecular weight is 433.395. The purity is usually 95%.

BenchChem offers high-quality 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)azetidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Agents

The compound has been studied for its potential as an anticancer agent . Some of the hybrids of this compound exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Notably, the most potent compounds demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin . These compounds inhibited the proliferation of MCF-7 cancer cells by inducing apoptosis .

Cardiovascular Disease Treatment

The compound has been used in pharmaceutical dosage forms for oral administration for the prophylaxis, secondary prophylaxis, or treatment of diseases, especially cardiovascular disease .

Heart Failure Treatment

The compound has also been used in the treatment of heart failure . The active principle of the compound is released in the dosage forms .

Anemia Treatment

The compound has been used in the treatment of anemia . The active principle of the compound is released in the dosage forms .

Chronic Kidney Disease and Renal Failure Treatment

The compound has been used in the treatment of chronic kidney disease and renal failure . The active principle of the compound is released in the dosage forms .

Electrochromic and Optical Devices

The compound has been studied for its potential use in applications of electrochromic and optical devices . The findings provide a basic comprehension of the interconversion of different redox states and how an electroactive framework can be potentially used .

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazolylamines, have been known to stabilize cu(i) towards disproportionation and oxidation

Mode of Action

Based on its structural similarity to other triazolylamines, it may enhance the catalytic effect in the azide-acetylene cycloaddition . This reaction is a key step in the synthesis of 1,2,3-triazoles, a class of compounds with various biological activities.

Biochemical Pathways

Compounds with similar structures have been incorporated into mn(ii)/cu(ii) based coordination frameworks , suggesting potential involvement in metal ion homeostasis and related biochemical pathways.

Result of Action

Compounds with similar structures have shown inhibitory activities against certain cancer cell lines , suggesting potential anticancer properties

properties

IUPAC Name |

1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]azetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N7O2/c20-19(21,22)14-2-1-3-15(6-14)31-5-4-24-18(30)13-8-28(9-13)16-7-17(26-11-25-16)29-12-23-10-27-29/h1-3,6-7,10-13H,4-5,8-9H2,(H,24,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAIRLPIPJUGQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)NCCOC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}azetidine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)

![4-benzyl-1-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2419777.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)

![Ethyl 2-((1-cyclopropyl-5,7-dimethyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2419791.png)